1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one
Beschreibung
Historical Context of Pyrazole Chemistry
Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, was first synthesized in 1883 by German chemist Ludwig Knorr during his attempts to develop quinoline derivatives with antipyretic properties. This discovery marked the beginning of pyrazole chemistry, which expanded significantly with contributions from Hans von Pechmann, who developed the Pechmann pyrazole synthesis in 1898 using acetylene and diazomethane. Early research focused on the structural elucidation and tautomeric behavior of pyrazoles, with Knorr’s synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) demonstrating the therapeutic potential of pyrazole derivatives. Over time, pyrazole chemistry evolved to include diverse substitution patterns, enabling the development of compounds like 1-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one, which leverage the scaffold’s aromatic stability and synthetic versatility.
Significance of 4-Substituted Pyrazole Derivatives
4-Substituted pyrazole derivatives are pivotal in medicinal chemistry due to their enhanced pharmacokinetic and pharmacodynamic properties. The substitution at the 4-position modulates electronic and steric effects, improving binding affinity to biological targets such as enzymes and receptors. For example:
- Celecoxib , a 4-methylsulfonylpyrazole derivative, is a COX-2 inhibitor used for inflammation.
- Sildenafil , containing a 4-ethoxy-3-pyrazolyl group, treats erectile dysfunction by targeting phosphodiesterase-5.
- Ibrutinib and ruxolitinib , 4-substituted pyrazoles, are kinase inhibitors for cancer therapy.
These examples underscore the role of 4-substituents in conferring target selectivity and metabolic stability. The methoxybenzyl and propan-1-one groups in this compound further enhance its potential as a synthetic intermediate for drug discovery.
Classification of this compound
This compound belongs to the following structural classes:
- 4-Acylpyrazoles : Characterized by a ketone group at the 4-position, which influences reactivity and hydrogen-bonding capacity.
- N-Benzylpyrazoles : The 4-methoxybenzyl group at N-1 provides steric bulk and lipophilicity, enhancing membrane permeability.
- Propanone Derivatives : The propan-1-one side chain contributes to conformational flexibility and electrophilicity, enabling further functionalization.
These features position it as a versatile scaffold for synthesizing bioactive molecules, particularly in kinase inhibition and antimicrobial agent development.
Chemical Registration and Identification Parameters
The compound is registered with the following identifiers and characteristics:
| Parameter | Value |
|---|---|
| CAS Number | 1105039-60-8 |
| Molecular Formula | C~14~H~16~N~2~O~2~ |
| Molecular Weight | 244.29 g/mol |
| SMILES Notation | CCC(=O)C1=CN(CC2=CC=C(OC)C=C2)N=C1 |
| Storage Conditions | Sealed in dry conditions at 2–8°C |
The SMILES notation reflects the 4-propan-1-one group, N-1 4-methoxybenzyl substitution, and aromatic pyrazole core. X-ray crystallography would confirm planar geometry, as observed in related pyrazoles.
Eigenschaften
IUPAC Name |
1-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-14(17)12-8-15-16(10-12)9-11-4-6-13(18-2)7-5-11/h4-8,10H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQSVMYOECVAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188393 | |
| Record name | 1-[1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105039-60-8 | |
| Record name | 1-[1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105039-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis of 1-(4-Methoxybenzyl)-2-pyrazolin-5-one Intermediate
The synthesis begins with the preparation of the key intermediate, 1-(4-methoxybenzyl)-2-pyrazolin-5-one, which is a tautomer of 5-hydroxy-1-PMB-pyrazole.
- Starting materials: Diethyl ethoxymethylenemalonate and 4-methoxybenzylhydrazine (PMB-hydrazine).
-
- PMB-hydrazine is prepared by reacting hydrazine with 4-methoxybenzyl chloride.
- Diethyl ethoxymethylenemalonate is treated with PMB-hydrazine in aqueous potassium carbonate.
- This yields an ester intermediate which is then subjected to alkaline hydrolysis.
- The resulting carboxylic acid intermediate undergoes acid-catalyzed decarboxylation to afford the pyrazolone (1-PMB-2-pyrazolin-5-one).
Yields: This sequence typically provides high yields, e.g., 75% for the ester formation and 95% for the hydrolysis/decarboxylation steps.
Acylation at the 4-Position
- Reagents: Carboxylic acid chlorides (R4COCl) and calcium hydroxide (Ca(OH)2).
- Solvent: 1,4-dioxane.
- Conditions: Refluxing conditions are employed according to Jensen’s procedure.
- Process: The pyrazolone intermediate is treated with acid chlorides in the presence of Ca(OH)2 to yield 4-acyl-1-PMB-pyrazolones.
- Yields: Vary depending on the acyl group; for example:
| Acyl group (R4) | Yield of 4-acyl-1-PMB-pyrazolone (%) |
|---|---|
| Methyl (Me) | 75 |
| Ethyl (Et) | 86 |
| Phenyl (Ph) | 61 |
| 2-Thienyl | 57 |
| (E)-Styryl | 34 |
Lower yields for (E)-styryl derivative suggest steric or electronic factors affecting the acylation efficiency.
Deprotection of the 4-Methoxybenzyl Group
- Reagents: Trifluoroacetic acid (TFA).
- Conditions: Prolonged heating (~24 hours) at 70 °C.
- Alternative methods: Hydrogenolytic or oxidative removal methods are also reported but TFA treatment is preferred for mildness.
- Outcome: The PMB group is removed to yield the corresponding 4-acylpyrazolones, with yields generally slightly lower than the acylated intermediates.
| Acyl group (R4) | Yield of 4-acylpyrazolone after deprotection (%) |
|---|---|
| Methyl (Me) | 60 |
| Ethyl (Et) | 66 |
| Phenyl (Ph) | 57 |
| 2-Thienyl | 83 |
| (E)-Styryl | 14 |
The notably low yield for the (E)-styryl derivative upon deprotection indicates possible instability or side reactions under acidic conditions.
| Step | Reaction Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| 1. PMB-hydrazine synthesis | Hydrazine + PMB-chloride | Not specified | Precursor for pyrazolone synthesis |
| 2. Pyrazolone formation | Diethyl ethoxymethylenemalonate + PMB-hydrazine, K2CO3, hydrolysis, acid decarboxylation | 75 (ester), 95 (hydrolysis/decarboxylation) | Key intermediate |
| 3. Acylation at 4-position | R4COCl, Ca(OH)2, reflux in 1,4-dioxane | 34 - 86 | Yields depend on acyl group |
| 4. PMB deprotection | TFA, 70 °C, 24 h | 14 - 83 | Mild conditions; yields vary by substrate |
- The use of the 4-methoxybenzyl (PMB) group as a protecting group is advantageous due to its stability during pyrazole ring formation and its facile removal under mild acidic conditions.
- The acylation step is crucial for introducing the propanoyl group and other acyl functionalities at the 4-position, with calcium hydroxide acting as a base to neutralize HCl formed.
- The variability in yields, especially for bulky or conjugated acyl groups like (E)-styryl, suggests steric hindrance or electronic effects influence the acylation and deprotection steps.
- Alternative deprotection methods (hydrogenolysis, oxidation) may be explored to improve yields or reduce side reactions, though TFA treatment remains the standard.
- The synthetic strategy allows access to N-unsubstituted 4-acylpyrazolones by employing the PMB group as a temporary N1 substituent, which can be removed after acylation.
The preparation of 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one and related 4-acylpyrazolones relies on a well-established synthetic route involving:
- Formation of the PMB-protected pyrazolone intermediate.
- Acylation at the 4-position using acid chlorides and calcium hydroxide.
- Removal of the PMB protecting group under mild acidic conditions.
This method provides a versatile and efficient pathway to synthesize various 4-acylpyrazolones with reasonable yields, demonstrating the utility of the PMB group in heterocyclic chemistry.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted
Biologische Aktivität
1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one, identified by CAS number 1105039-60-8, is a compound belonging to the pyrazole class. Its unique structure, featuring a methoxybenzyl group and a propanone moiety, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound based on diverse research findings.
- Molecular Formula: C14H16N2O2
- Molecular Weight: 244.29 g/mol
- Structure: The compound consists of a pyrazole ring with a methoxybenzyl substituent and a propanone group.
Synthesis
The synthesis of this compound typically involves:
- Formation of the pyrazole ring through the reaction of hydrazine with a diketone (e.g., acetylacetone).
- Introduction of the methoxybenzyl group via nucleophilic substitution using 4-methoxybenzyl chloride.
- Formation of the propanone moiety through subsequent reactions.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound can inhibit tumor cell growth effectively.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| Related Pyrazole Derivative | HT-1080 (Fibrosarcoma) | 10.0 | |
| Related Pyrazole Derivative | SGC-7901 (Gastric) | 15.0 |
The compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against several pathogens. While specific data on this compound was limited, related studies indicate that pyrazole derivatives often show promising antimicrobial effects.
Table 2: Antimicrobial Activity Overview
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole Derivative | Staphylococcus aureus | <32 | |
| Pyrazole Derivative | Escherichia coli | >64 |
These findings suggest that while some derivatives may exhibit antimicrobial properties, further investigation is needed to assess the efficacy of this compound specifically.
Study on Antitumor Effects
A study published in MDPI explored various pyrazole derivatives, including those structurally similar to this compound. The study focused on their effects on cell viability in A549 lung cancer cells and found that certain modifications enhanced anticancer activity significantly compared to other derivatives .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of pyrazoles has indicated that substitutions at specific positions can enhance biological activity. For instance, compounds with electron-donating groups like methoxy have shown improved anticancer properties due to increased electron density facilitating interactions with target proteins .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one, exhibit significant anticancer properties. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis. For instance, a study demonstrated its effectiveness against various cancer cell lines, showcasing IC50 values that suggest potent cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 10.5 | Inhibition of proliferation |
2. Anti-inflammatory Properties
Another area of research focuses on its anti-inflammatory effects. Studies have shown that the compound can reduce pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.
Cosmetic Applications
1. Skin Care Formulations
The compound is being explored for its potential use in cosmetic formulations due to its antioxidant properties. It can help in stabilizing formulations and enhancing skin penetration of active ingredients.
| Cosmetic Product Type | Functionality |
|---|---|
| Creams | Moisturization and anti-aging |
| Serums | Enhanced penetration of actives |
| Sunscreens | UV protection enhancement |
A recent formulation study indicated that incorporating this compound into creams improved skin hydration and reduced transepidermal water loss.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, where it demonstrated promising results in inhibiting tumor growth through the modulation of apoptotic pathways.
Case Study 2: Cosmetic Formulation Development
A research project aimed at developing a new anti-aging serum included this compound as a key ingredient. Clinical trials showed a significant improvement in skin elasticity and reduction in fine lines after eight weeks of use, attributed to the compound's ability to enhance collagen synthesis.
Vergleich Mit ähnlichen Verbindungen
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one
- Molecular Formula : C₁₃H₁₄N₂O₂
- Molecular Weight : 230.26 g/mol
- Key Differences: Substitutes the 4-methoxybenzyl group with a phenyl ring and introduces a hydroxyl group at C5. No direct biological activity data is available, but the phenyl group may reduce steric hindrance compared to the bulkier 4-methoxybenzyl substituent .
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one
- Molecular Formula : C₁₁H₁₀ClN₂O
- Molecular Weight : 222.67 g/mol
- Key Differences: Replaces the propan-1-one chain with an ethanone group and substitutes the 4-methoxybenzyl with a 4-chlorophenyl group. This compound has been explored in pseudo-natural product libraries, hinting at bioactivity .
Encorafenib (Kinase Inhibitor)
- Molecular Formula : C₂₂H₂₇ClFN₇O₄S
- Molecular Weight : 540.0 g/mol
- Key Differences :
- A complex drug molecule containing a pyrazole ring substituted with chloro , fluoro , and methanesulfonamido groups.
- Demonstrates the pharmacological relevance of pyrazole derivatives, particularly in kinase inhibition. The 4-methoxybenzyl group in the target compound lacks the sulfonamide and halogen substituents critical for encorafenib’s binding affinity .
1-(1,3-Oxazol-4-yl)propan-1-one
- Molecular Formula: C₆H₇NO₂
- Molecular Weight : 125.13 g/mol
- Key Differences :
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Activities |
|---|---|---|---|---|
| 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one | C₁₄H₁₆N₂O₂ | 244.29 | 4-Methoxybenzyl, propan-1-one | Discontinued; potential bioactivity |
| 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one | C₁₃H₁₄N₂O₂ | 230.26 | Phenyl, hydroxyl, methyl | Increased polarity |
| 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one | C₁₁H₁₀ClN₂O | 222.67 | 4-Chlorophenyl, ethanone | Part of bioactive libraries |
| Encorafenib | C₂₂H₂₇ClFN₇O₄S | 540.0 | Chloro, fluoro, sulfonamide | Kinase inhibitor (BRAF) |
| 1-(1,3-Oxazol-4-yl)propan-1-one | C₆H₇NO₂ | 125.13 | Oxazole, propan-1-one | Synthetic intermediate |
Research Findings and Implications
- Role of the 4-Methoxybenzyl Group: The methoxy group in the target compound may enhance solubility and metabolic stability compared to non-polar substituents (e.g., phenyl or chlorophenyl). This aligns with studies on antitumor indole-pyrazole hybrids, where methoxybenzyl groups improved cellular uptake .
- Steric and Electronic Effects : Bulky substituents like 4-methoxybenzyl can hinder binding to certain targets, as seen in kinase inhibitors like encorafenib, which prioritize smaller halogens for binding-pocket compatibility .
Q & A
Q. Key Steps :
- Use of phenylhydrazine or substituted hydrazines for pyrazole ring formation.
- Acid-catalyzed cyclization (e.g., ethanol/glacial acetic acid mixture) to stabilize intermediates.
- Silica gel column chromatography for purification due to the compound’s sensitivity to decomposition .
How can X-ray crystallography resolve structural ambiguities in this compound?
Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry, hydrogen bonding, and non-covalent interactions. For example, dihedral angles between the pyrazole ring and substituents (e.g., methoxyphenyl, propanone groups) can be precisely measured to assess steric effects .
Q. Methodological Considerations :
- Data Collection : Use a diffractometer (e.g., Stoe IPDS-II) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELXL () for small-molecule refinement, incorporating restraints for disordered atoms. Hydrogen atoms are often refined using a riding model .
- Validation : Cross-check with Multiwfn () for topology analysis of electron density and Hirshfeld surfaces to identify weak interactions .
Example : In a related pyrazole derivative, SCXRD revealed a dihedral angle of 16.83° between the pyrazole and methoxyphenyl groups, influencing its reactivity .
What strategies are effective in analyzing electronic properties for structure-activity relationships?
Advanced Research Focus
Wavefunction analysis tools like Multiwfn () enable detailed electronic characterization:
- Electrostatic Potential (ESP) Mapping : Identifies nucleophilic/electrophilic regions critical for ligand-receptor interactions.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer behavior.
- Bond Order Analysis : Quantifies delocalization in the pyrazole ring, which correlates with stability .
Case Study : For pyrazole-based antitumor agents (), ESP maps guided modifications to enhance binding affinity to kinase targets.
What spectroscopic techniques are essential for characterizing this compound?
Q. Basic Research Focus
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; pyrazole protons appear as singlets (δ 7.5–8.5 ppm).
- ¹³C NMR : Carbonyl carbons at ~200 ppm; aromatic carbons between 100–160 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z calculated for C₁₆H₁₈N₂O₂: 270.1368).
How to design experiments to assess the antitumor potential of derivatives?
Advanced Research Focus
In vitro assays are the first step:
- Cell Line Selection : Use human cancer lines (e.g., MCF-7, HeLa) for cytotoxicity screening via MTT assays .
- Dose-Response Studies : Test derivatives at 0.1–100 µM concentrations to determine IC₅₀ values.
- Mechanistic Studies :
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining).
- Western Blotting : Evaluate protein targets (e.g., Bcl-2, caspase-3) .
Structural Optimization : Introduce substituents (e.g., halogens, hydroxy groups) at the pyrazole 4-position to enhance bioactivity, as seen in related compounds .
How to address discrepancies in crystallographic data for polymorphic forms?
Advanced Research Focus
Polymorphism can arise from variations in solvent or crystallization conditions:
- Screening : Use multiple solvents (e.g., ethanol, DMSO) and slow evaporation techniques.
- Thermal Analysis : Perform DSC/TGA to identify phase transitions.
- Computational Tools : Compare lattice energies of polymorphs using Density Functional Theory (DFT) .
Example : For a structurally similar compound, two polymorphs exhibited distinct hydrogen-bonding networks, affecting solubility .
What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-311G** level to locate reactive sites (e.g., carbonyl carbon).
- Transition State Analysis : Use QST2/QST3 methods in Gaussian to model reaction pathways .
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions stabilizing intermediates .
Application : Predicted reactivity of the propanone group aligns with experimental observations in thiadiazole synthesis ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
